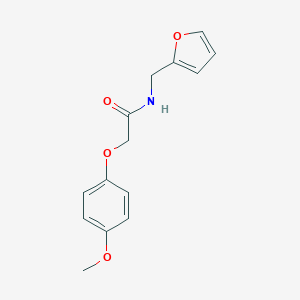![molecular formula C23H26N2O6S2 B240939 N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide, also known as HMPS, is a sulfonamide-based compound that has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit potent anticancer activity and has been investigated as a potential treatment for various types of cancer.
Mecanismo De Acción
The exact mechanism of action of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, which is necessary for the proper functioning of cells. Additionally, N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide has been shown to induce DNA damage and cell cycle arrest, which further contributes to its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, it has been found to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide for lab experiments is its potent anticancer activity. This makes it an ideal candidate for investigating the mechanisms of cancer cell growth and development. However, one limitation of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide. One area of focus is the development of more potent analogs of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide that exhibit even greater anticancer activity. Another area of research is the investigation of the mechanisms of action of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide and its analogs, which can provide insights into the development of new cancer therapies. Additionally, the potential use of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide in combination with other anticancer agents is an area of interest, as this can lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with N-(2-aminoethyl)-3-aminophenylsulfone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylsulfonyl chloride and phenylisocyanate to yield the final product, N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, ovarian, and prostate cancer cells. In addition, it has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells.
Propiedades
Nombre del producto |
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C23H26N2O6S2 |
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
N-[2-hydroxy-3-(N-methylsulfonylanilino)propyl]-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H26N2O6S2/c1-31-23-16-10-9-15-22(23)25(33(29,30)21-13-7-4-8-14-21)18-20(26)17-24(32(2,27)28)19-11-5-3-6-12-19/h3-16,20,26H,17-18H2,1-2H3 |
Clave InChI |
CGXGJHBRHUSIRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N(CC(CN(C2=CC=CC=C2)S(=O)(=O)C)O)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1N(CC(CN(C2=CC=CC=C2)S(=O)(=O)C)O)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



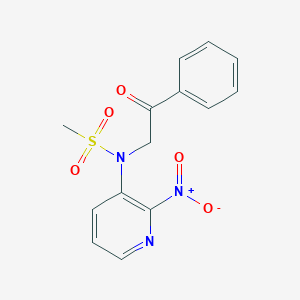
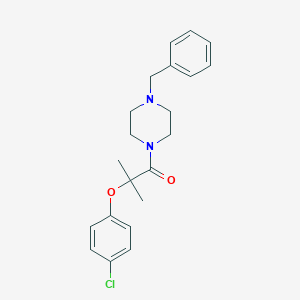
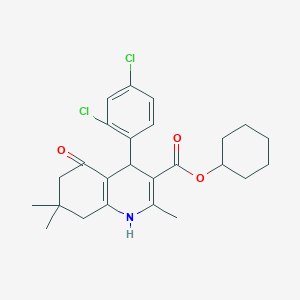
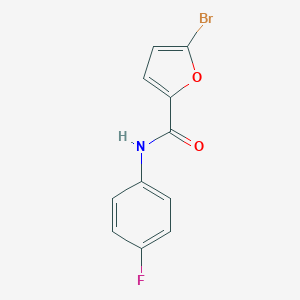


![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)


![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)


